molecular formula C11H12O4 B3119755 Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate CAS No. 25379-89-9

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate

Cat. No.: B3119755
CAS No.: 25379-89-9
M. Wt: 208.21 g/mol
InChI Key: ROPPLJXFIOKLLY-UHFFFAOYSA-N
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Description

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzodioxin and is characterized by its unique structure, which includes a dioxin ring fused with a benzene ring. This compound is used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of methyl 2-(3,4-dihydroxyphenyl)acetate with 1,2-dibromoethane in the presence of potassium carbonate (K2CO3) and N,N-dimethylformamide (DMF) as the solvent. The reaction mixture is heated to 80°C for 4 hours, followed by extraction with ethyl acetate and purification by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial purposes with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound’s potential biological activities make it a candidate for studies on enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or bind to specific receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethanone
  • 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-yl

Uniqueness

Methyl 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetate is unique due to its specific ester functional group and the position of the dioxin ring. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

IUPAC Name

methyl 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-13-11(12)7-8-2-3-9-10(6-8)15-5-4-14-9/h2-3,6H,4-5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPPLJXFIOKLLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC2=C(C=C1)OCCO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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